2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide
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Overview
Description
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide is a synthetic organic compound. Its structure includes a trichloromethyl group, a cyanopropyl group, and a methylacetamide group. This compound may have applications in various fields such as chemistry, biology, and industry, depending on its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide typically involves the reaction of trichloroacetyl chloride with N-methyl-2-cyanopropan-2-amine under controlled conditions. The reaction may require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms of the compound.
Substitution: The trichloromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-ethylacetamide
- 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-isopropylacetamide
Comparison
Compared to similar compounds, 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide may exhibit unique properties such as different reactivity or biological activity due to the presence of the methyl group. These differences can influence its suitability for specific applications.
Properties
CAS No. |
61555-53-1 |
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Molecular Formula |
C7H9Cl3N2O |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H9Cl3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3 |
InChI Key |
MUMRMGJAIBOWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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